

# Tovorafenib treatment interruption and growth velocity recovery

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Tovorafenib

CAS No.: 1096708-71-2

Cat. No.: S548814

[Get Quote](#)

## Growth Velocity Impact and Recovery

In the phase 2 FIREFLY-1 trial, treatment-emergent adverse events (TEAEs) related to growth were observed in **15% of patients  $\leq 18$  years of age**, with grade 3 events occurring in 5% of patients [1].

Critically, the data indicate that this effect on growth is reversible. According to the official safety information, **growth velocity recovered after interruption of treatment with tovorafenib** [1]. Furthermore, among the 19 patients who experienced reduced growth velocity and had hand radiographs taken, there was no evidence of premature closure of the epiphyseal growth plates or advancement of bone age. Patients followed after a treatment interruption showed not only recovery of growth but also an increase in growth Z-scores [1].

## Comprehensive Safety and Management Data

The table below summarizes key quantitative safety data from the FIREFLY-1 trial relevant to managing treatment interruptions and discontinuations.

| Parameter                             | Incidence (All Grades)          | Grade 3 or 4 Incidence | Impact on Dosing                                |
|---------------------------------------|---------------------------------|------------------------|-------------------------------------------------|
| Reduced Growth Velocity               | 15% (in patients ≤18 years) [1] | 5% [1]                 | Permanent discontinuation in 2% of patients [1] |
| Overall Discontinuation due to any AE | 7% (9/137 patients) [1]         | -                      | -                                               |
| Dosage Reduction due to any AE        | 24% (33/137 patients) [1]       | -                      | -                                               |
| Dosage Interruption due to any AE     | 57% (78/137 patients) [1]       | -                      | Median duration was 2 weeks [1]                 |

Other common adverse reactions observed in ≥20% of patients included rash, hair color changes, fatigue, vomiting, and elevated liver enzymes [2] [1].

## Recommended Monitoring and Management Protocol

For researchers designing clinical trials or support guidelines, the following monitoring and management strategies are recommended based on the manufacturer's label:

- **Routine Monitoring:** Patient growth should be monitored routinely during treatment with **tovorafenib** [3] [1].
- **Dosage Modification for Toxicity:** The prescribing information provides specific guidelines for dose reduction or temporary interruption in patients who develop adverse effects. Therapy was permanently discontinued for reduction in growth velocity in 2% of patients in the trial [3] [1].

## Experimental and Clinical Context

The FIREFLY-1 trial was a pivotal, phase 2, multicenter, open-label, single-arm study that enrolled patients aged 6 months to 25 years with relapsed or refractory pediatric low-grade glioma harboring an activating BRAF alteration [2] [4]. Patients received **tovorafenib** orally once weekly until disease progression or unacceptable toxicity [2]. The recommended dosage was optimized during the trial from 420 mg/m<sup>2</sup> to 380

mg/m<sup>2</sup> (not to exceed 600 mg) to improve the benefit-to-risk ratio, partly to mitigate reductions in growth velocity [2]. Assessment of growth was part of the safety evaluation, and the recovery of growth velocity after treatment interruption was a noted finding [1].



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Safety | OJEMDA™ (tovorafenib) [ojemdahcp.com]
2. Tovorafenib for Relapsed or Refractory BRAF-altered ... [pmc.ncbi.nlm.nih.gov]
3. Tovorafenib: uses, dosing, warnings, adverse events [oncologynewscentral.com]
4. The type II RAF inhibitor tovorafenib in relapsed/refractory ... [nature.com]

To cite this document: Smolecule. [Tovorafenib treatment interruption and growth velocity recovery]. Smolecule, [2026]. [Online PDF]. Available at:  
[<https://www.smolecule.com/products/b548814#tovorafenib-treatment-interruption-and-growth-velocity-recovery>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)